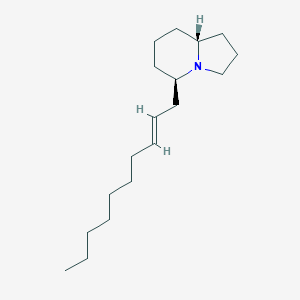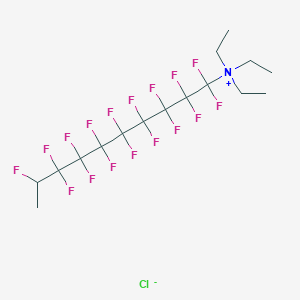![molecular formula C24H26O4 B12555499 1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene CAS No. 143824-72-0](/img/structure/B12555499.png)
1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a phenylenebis(methyleneoxyethane) core, which is flanked by two benzene rings. Its molecular structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene typically involves the reaction of 1,4-phenylenebis(methylene) with appropriate reagents to introduce the methyleneoxyethane and dibenzene groups. One common method involves the use of disodium maleonitriledithiolate and 1,4-bis(methylpyridinium benzene bromide) as starting materials. The reaction is carried out in an aqueous solution, followed by the addition of ZnCl2. The mixture is stirred at room temperature, resulting in the formation of a yellow precipitate, which is then filtered, washed, and dried .
Analyse Des Réactions Chimiques
1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., chlorine, bromine) or nitrating mixtures (e.g., nitric acid and sulfuric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene can be compared with similar compounds such as:
1,1’-[1,4-Phenylenebis(oxy-2,1-ethanediyloxy-2,1-ethanediyl)]bis(2-phenylindolizine): This compound has a similar phenylenebis core but with different substituents, leading to distinct chemical and physical properties.
1,1’-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene): This compound also shares a similar core structure but differs in the nature of the substituents attached to the benzene rings.
Propriétés
Numéro CAS |
143824-72-0 |
|---|---|
Formule moléculaire |
C24H26O4 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1,4-bis(2-phenoxyethoxymethyl)benzene |
InChI |
InChI=1S/C24H26O4/c1-3-7-23(8-4-1)27-17-15-25-19-21-11-13-22(14-12-21)20-26-16-18-28-24-9-5-2-6-10-24/h1-14H,15-20H2 |
Clé InChI |
FCIJRNZXVCKBBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOCC2=CC=C(C=C2)COCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


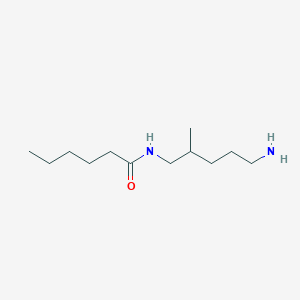

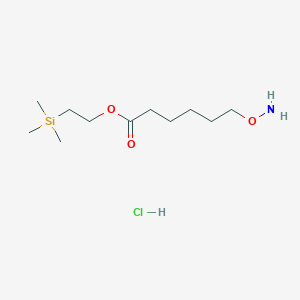
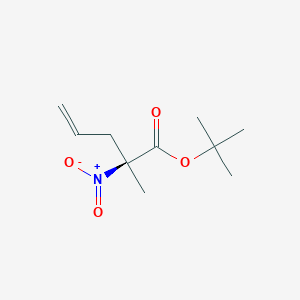
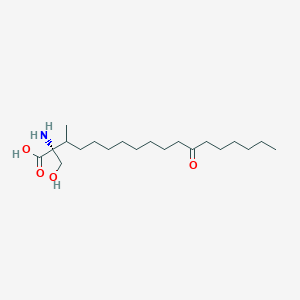
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)



![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)
